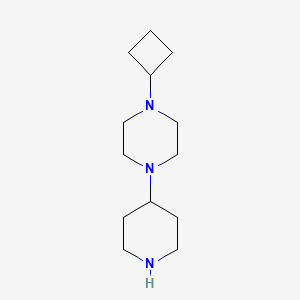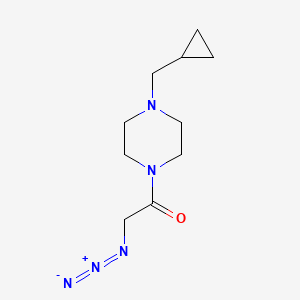
3-Bromo-N,N-dimethyl-5-(methylsulfonamido)benzamide
Descripción general
Descripción
3-Bromo-N,N-dimethyl-5-(methylsulfonamido)benzamide, also known as BMMB, is a sulfonamide-containing compound that is used as a reagent in organic synthesis. It is a useful reagent for the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and other organic compounds. BMMB is an effective catalyst for the synthesis of a variety of compounds, including those with biological activity.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Biological Activity
The chemical compound 3-Bromo-N,N-dimethyl-5-(methylsulfonamido)benzamide, although not directly mentioned, is related to various sulfonamide derivatives known for their wide range of applications in both chemical synthesis and biological activities. Research on similar sulfonamide compounds has demonstrated their significance in the development of pharmaceuticals, materials science, and as intermediates in organic synthesis.
Antiarrhythmic Activity : Sulfonamide derivatives, similar in structure to 3-Bromo-N,N-dimethyl-5-(methylsulfonamido)benzamide, have shown Class III antiarrhythmic activity, demonstrating potent effects without impacting conduction. These compounds have been evaluated for their ability to prolong action potential duration, an essential property for antiarrhythmic drugs, through specific ion channel interactions (Ellingboe et al., 1992).
Antibacterial and Antifungal Activities : The synthesis and characterization of sulfonamide-derived ligands and their transition metal complexes have been explored for their biological activities. These compounds, including those structurally related to 3-Bromo-N,N-dimethyl-5-(methylsulfonamido)benzamide, exhibit moderate to significant antibacterial and good antifungal activities against various strains, highlighting their potential in developing new antimicrobial agents (Chohan & Shad, 2011).
Catalytic Applications : The synthesis of novel N-bromo sulfonamide reagents demonstrates their efficiency as catalysts in organic synthesis, offering advantages such as high yields, short reaction times, and clean workup. These findings underscore the utility of sulfonamide compounds in facilitating various chemical transformations (Khazaei et al., 2014).
Photodynamic Therapy for Cancer Treatment : Research into new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups has revealed their high singlet oxygen quantum yield, making them suitable as Type II photosensitizers in photodynamic therapy for cancer. This highlights the role of sulfonamide derivatives in developing therapeutic agents for cancer treatment (Pişkin et al., 2020).
Synthesis of Vinylsulfones and Sulfonamides : Studies on the synthesis of low molecular weight vinylsulfones and vinylsulfonamides, such as 1-(methylsulfonyl)-1-propene and N,N-dimethyl-1-propene-1-sulfonamide, demonstrate their importance in synthetic organic chemistry. These compounds serve as active agents in various reactions, indicating the broad utility of sulfonamide derivatives in chemical synthesis (2020).
Propiedades
IUPAC Name |
3-bromo-5-(methanesulfonamido)-N,N-dimethylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O3S/c1-13(2)10(14)7-4-8(11)6-9(5-7)12-17(3,15)16/h4-6,12H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRVXNQPSXWPWFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC(=CC(=C1)Br)NS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-N,N-dimethyl-5-(methylsulfonamido)benzamide | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)-2-(methylamino)ethan-1-one](/img/structure/B1477723.png)
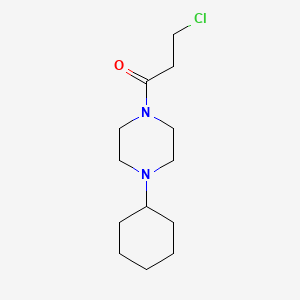
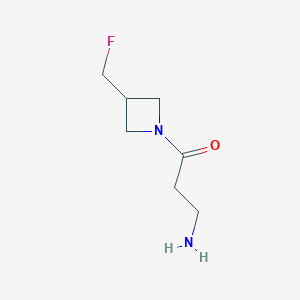
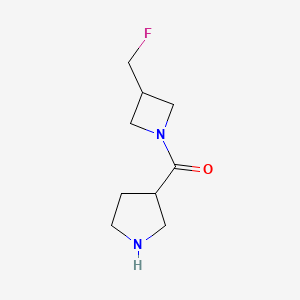
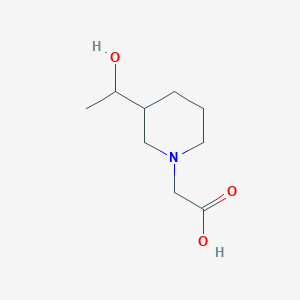
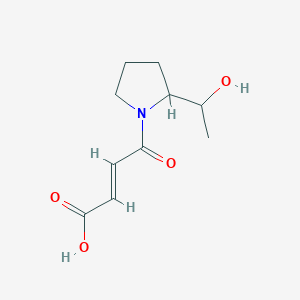

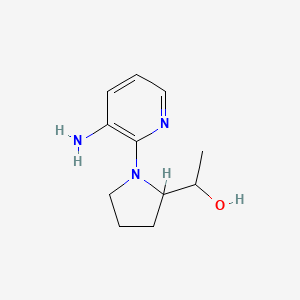
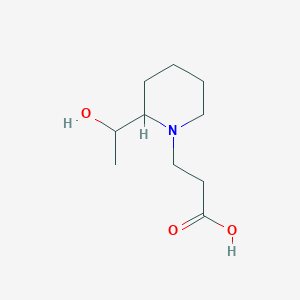
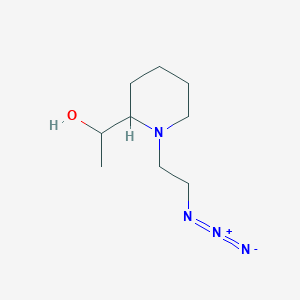
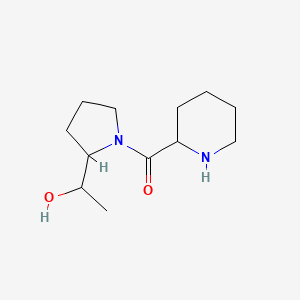
![7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboximidamide](/img/structure/B1477742.png)
